molecular formula C13H15NO3 B1405892 Benzyl (2-oxocyclopentyl)carbamate CAS No. 1391090-10-0

Benzyl (2-oxocyclopentyl)carbamate

Cat. No.: B1405892
CAS No.: 1391090-10-0
M. Wt: 233.26 g/mol
InChI Key: APQISPRKLLFTMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzyl (2-oxocyclopentyl)carbamate is an experimental small molecule . .

Mode of Action

Carbamates, in general, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . This suggests that this compound might interact with its targets by temporarily modifying them, thereby influencing their function.

Biochemical Pathways

Given its potential role as a protecting group for amines , it might be involved in the synthesis of primary amines and related biochemical pathways.

Result of Action

As a potential protecting group for amines , it might play a role in the synthesis of primary amines, which are crucial for various biological processes.

Action Environment

Like other carbamates, its action might be influenced by factors such as ph and temperature, which can affect the installation and removal of the protecting group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-oxocyclopentyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-oxocyclopentylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for carbamates often involve the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbonylimidazolide in water have been developed . This method provides an efficient and general approach for the preparation of carbamates without the need for an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxocyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl (2-oxocyclopentyl)carbamate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-oxocyclopentyl)carbamate is unique due to its specific structure, which combines the benzyl group with a 2-oxocyclopentyl moiety. This unique combination provides specific reactivity and stability characteristics that are valuable in certain synthetic applications .

Properties

IUPAC Name

benzyl N-(2-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQISPRKLLFTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (2-oxocyclopentyl)carbamate
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Reactant of Route 6
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